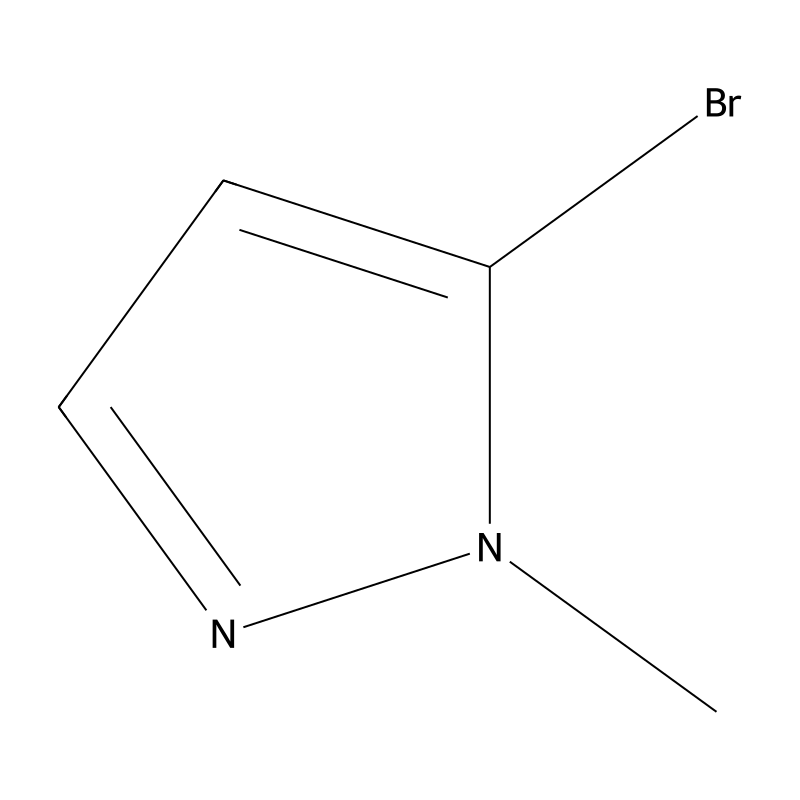

5-bromo-1-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Bromo-1-methyl-1H-pyrazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized and characterized using various methods, including one-pot reactions and multi-step processes. [PubChem, Compound Summary for 5-Bromo-1-Methyl-1H-Pyrazole, ]

Potential Applications:

Research suggests that 5-bromo-1-methyl-1H-pyrazole may have potential applications in various scientific fields, including:

- Medicinal Chemistry: Derivatives of 5-bromo-1-methyl-1H-pyrazole have been explored for their potential antimicrobial and anticonvulsant properties. [, ] However, further research is needed to determine their efficacy and safety in vivo.

Antimicrobial Activity

Studies have investigated the antibacterial and antifungal activities of 5-bromo-1-methyl-1H-pyrazole derivatives. Some derivatives have shown promising results against specific bacterial and fungal strains. []

Anticonvulsant Activity

Certain derivatives of 5-bromo-1-methyl-1H-pyrazole have exhibited anticonvulsant activity in animal models. [] More research is necessary to understand their mechanism of action and potential therapeutic applications.

Additional Information:

- -Bromo-1-methyl-1H-pyrazole is commercially available from various chemical suppliers.

- Limited information is available regarding the specific safety hazards associated with 5-bromo-1-methyl-1H-pyrazole. However, as with any chemical compound, it is important to handle it with appropriate precautions and consult the safety data sheet (SDS) before handling or using it.

5-Bromo-1-methyl-1H-pyrazole is an organic compound characterized by the molecular formula C₄H₅BrN₂ and a molecular weight of approximately 161.00 g/mol. It belongs to the pyrazole family, which consists of five-membered aromatic rings containing two adjacent nitrogen atoms. The compound is notable for its bromine substituent at the fifth position of the pyrazole ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Physical Properties- Density: 1.693 g/cm³

- Boiling Point: Approximately 197.064 °C

- Flash Point: 72.982 °C

- Polar Surface Area: 17.82 Ų

- Log P (Octanol-Water Partition Coefficient): 1.56, indicating moderate lipophilicity .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful for creating more complex molecules.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed reactions to form carbon-carbon bonds, which is significant in synthetic organic chemistry .

Several synthesis methods have been developed for 5-bromo-1-methyl-1H-pyrazole. A notable method involves:

- Condensation Reaction: Using diethyl butynedioate and methylhydrazine to synthesize 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Bromination: Reacting the above product with tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Hydrolysis and Further Reactions: Hydrolyzing this intermediate to yield the final product .

An alternative method involves the use of 2-methylpyrazole 1-oxide reacted with phosphorus oxybromide in chloroform, yielding a good yield of approximately 78% .

5-Bromo-1-methyl-1H-pyrazole has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.

- Agrochemicals: Its derivatives are explored for use as herbicides and fungicides due to their biological activity.

- Material Science: The compound may be utilized in developing new materials with specific properties due to its unique structure .

Interaction studies involving 5-bromo-1-methyl-1H-pyrazole focus on its behavior in biological systems and its potential interactions with enzymes or receptors. Preliminary data suggest that this compound could interact with various biological targets, although comprehensive studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 5-bromo-1-methyl-1H-pyrazole, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-1,3-dimethyl-1H-pyrazole | 5744-70-7 | 0.88 |

| 5-Bromo-1-methyl-1H-pyrazol-3-amine | 89088-55-1 | 0.83 |

| 5-Bromo-1-methyl-3-phenyl-1H-pyrazole | 1188116-65-5 | 0.70 |

| 4-Bromo-1-methyl-1H-pyrazol-3-amines | 14694172 | 0.65 |

Uniqueness

The uniqueness of 5-bromo-1-methyl-1H-pyrazole lies in its specific bromination pattern and methyl substitution, which influence its reactivity and biological activity compared to other pyrazole derivatives. This compound's moderate lipophilicity also enhances its potential for drug-like properties, making it a subject of interest in medicinal chemistry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant